ETHYL 6-OXO-6-[2-OXO-5-(PIPERIDINOMETHYL)-2,3-DIHYDRO-1H-IMIDAZOL-4-YL]HEXANOATE
Description
ETHYL 6-OXO-6-[2-OXO-5-(PIPERIDINOMETHYL)-2,3-DIHYDRO-1H-IMIDAZOL-4-YL]HEXANOATE is a complex organic compound with a unique structure that includes an imidazole ring, a piperidine moiety, and a hexanoate ester group
Properties
IUPAC Name |
ethyl 6-oxo-6-[2-oxo-5-(piperidin-1-ylmethyl)-1,3-dihydroimidazol-4-yl]hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4/c1-2-24-15(22)9-5-4-8-14(21)16-13(18-17(23)19-16)12-20-10-6-3-7-11-20/h2-12H2,1H3,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBCBJWXVCJEOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(NC(=O)N1)CN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-OXO-6-[2-OXO-5-(PIPERIDINOMETHYL)-2,3-DIHYDRO-1H-IMIDAZOL-4-YL]HEXANOATE typically involves multi-step organic reactions. One common method includes the condensation of an imidazole derivative with a piperidine-containing aldehyde, followed by esterification with ethyl hexanoate. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of high-throughput screening methods can also aid in identifying the best catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-OXO-6-[2-OXO-5-(PIPERIDINOMETHYL)-2,3-DIHYDRO-1H-IMIDAZOL-4-YL]HEXANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.
Scientific Research Applications
ETHYL 6-OXO-6-[2-OXO-5-(PIPERIDINOMETHYL)-2,3-DIHYDRO-1H-IMIDAZOL-4-YL]HEXANOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 6-OXO-6-[2-OXO-5-(PIPERIDINOMETHYL)-2,3-DIHYDRO-1H-IMIDAZOL-4-YL]HEXANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 6-OXO-6-[2-(PIPERIDINOMETHYL)PHENYL]HEXANOATE
- ETHYL 6-OXO-6-[4-(PIPERIDINOMETHYL)PHENYL]HEXANOATE
Uniqueness
ETHYL 6-OXO-6-[2-OXO-5-(PIPERIDINOMETHYL)-2,3-DIHYDRO-1H-IMIDAZOL-4-YL]HEXANOATE is unique due to the presence of both an imidazole ring and a piperidine moiety, which confer distinct chemical properties and potential biological activities. This combination is not commonly found in similar compounds, making it a valuable molecule for research and development.
Q & A
Basic: What synthetic routes are commonly employed for the preparation of ETHYL 6-OXO-6-[...]HEXANOATE, and what critical reaction parameters must be controlled?
Answer:
The synthesis typically involves multistep organic reactions, including nucleophilic substitutions and coupling reactions. Key steps may include:
- Functionalization of the imidazole ring via alkylation or acylation, ensuring proper protection of reactive groups to avoid side reactions .
- Introduction of the piperidinomethyl group through Mannich-type reactions or reductive amination, requiring strict pH and temperature control (4–6 pH range, 0–5°C for intermediates) .
- Final esterification under anhydrous conditions using catalysts like DMAP or DCC to enhance yield .
Critical parameters include solvent purity (e.g., dry DMF or THF), reaction time optimization (monitored via TLC/HPLC), and inert atmosphere (N₂/Ar) to prevent oxidation .
Basic: What analytical techniques are recommended for confirming the structural integrity of ETHYL 6-OXO-6-[...]HEXANOATE post-synthesis?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify regiochemistry of the imidazole and ester moieties. 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions (e.g., piperidinomethyl protons) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI/Q-TOF) confirms molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : For crystalline derivatives, SHELX-based refinement resolves absolute configuration and crystal packing .
- HPLC-PDA : Purity assessment (≥95%) using C18 columns with acetonitrile/water gradients .
Advanced: How should researchers approach the optimization of coupling reactions involving the imidazole moiety in ETHYL 6-OXO-6-[...]HEXANOATE synthesis?
Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂, XPhos Pd G3) for Suzuki-Miyaura couplings, optimizing ligand-to-metal ratios .
- Solvent Effects : Compare polar aprotic solvents (DMSO vs. DMF) to enhance reaction rates while minimizing imidazole ring decomposition .
- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., over-alkylation) and refine quenching protocols (e.g., rapid cooling to –20°C) .
Advanced: What strategies are effective in resolving discrepancies between computational modeling predictions and experimental spectroscopic data for this compound?
Answer:
- Conformational Sampling : Use DFT (B3LYP/6-311+G(d,p)) to model low-energy conformers and compare calculated NMR shifts with experimental data .
- Solvent Correction : Apply implicit solvent models (e.g., PCM for DMSO) to improve chemical shift alignment .
- Crystallographic Validation : Cross-reference computational geometries with X-ray structures to identify torsional angle mismatches .
- Error Analysis : Quantify deviations using RMSD for ¹³C shifts (>2 ppm suggests structural misassignment) .
Basic: What safety precautions are essential when handling ETHYL 6-OXO-6-[...]HEXANOATE in laboratory settings?
Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats mandatory due to skin/eye irritation risks .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic anhydride) .
- Spill Management : Neutralize acidic byproducts with sodium bicarbonate and adsorb solids using vermiculite .
- Storage : Keep under argon at –20°C in amber vials to prevent ester hydrolysis .
Advanced: How can crystallization conditions be systematically varied to improve the yield and purity of ETHYL 6-OXO-6-[...]HEXANOATE?
Answer:
- Solvent Screening : Test mixed-solvent systems (e.g., EtOH/water, acetone/hexane) to optimize polarity gradients .
- Seeding : Introduce microcrystalline seeds during slow cooling (0.5°C/min) to control nucleation .
- Temperature Ramping : Use Ostwald ripening by cycling between 25°C and 4°C to enhance crystal size uniformity .
- Additive Trials : Add trace surfactants (e.g., PEG-400) to reduce surface tension and improve crystal morphology .
Advanced: What are the best practices for conducting stability studies on ETHYL 6-OXO-6-[...]HEXANOATE under various storage conditions?
Answer:
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks, monitoring hydrolysis via HPLC (degradants >0.5% indicates instability) .
- Light Sensitivity : Use ICH Q1B guidelines with UV-visible light exposure (1.2 million lux-hours) to assess photodegradation .
- pH Stability : Test buffered solutions (pH 3–9) to identify optimal storage pH (e.g., pH 6.5 ammonium acetate buffer) .
- Long-Term Studies : Store at –80°C, –20°C, and 4°C, analyzing samples monthly for 12 months to establish shelf-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
